2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole
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Overview
Description
2-[3,5-BIS(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOLE is a complex organic compound that features a pyrazole ring, a thiazole ring, and various functional groups
Preparation Methods
The synthesis of 2-[3,5-BIS(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOLE typically involves multi-step organic reactions. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine, using a catalyst such as vitamin B1 . The reaction conditions often include room temperature and the use of solvents like dimethylformamide (DMF) to facilitate the reaction .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions.
Reduction: The pyrazole ring can undergo reduction under specific conditions.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[3,5-BIS(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOLE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and crystal engineering.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The pyrazole and thiazole rings can interact with biological macromolecules, potentially inhibiting or activating specific enzymes or receptors. The exact mechanism depends on the specific application and the biological context.
Comparison with Similar Compounds
Similar compounds include other pyrazole and thiazole derivatives, such as:
- 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- 1,3-bis(4-methoxyphenyl)prop-2-en-1-one
These compounds share structural similarities but differ in their functional groups and specific applications
Properties
Molecular Formula |
C30H30N4O4S2 |
---|---|
Molecular Weight |
574.7 g/mol |
IUPAC Name |
2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C30H30N4O4S2/c1-37-24-11-5-21(6-12-24)27-19-29(23-7-13-25(38-2)14-8-23)34(32-27)30-31-28(20-39-30)22-9-15-26(16-10-22)40(35,36)33-17-3-4-18-33/h5-16,20,29H,3-4,17-19H2,1-2H3 |
InChI Key |
AAKBZBSYJDWOBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C3=NC(=CS3)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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